molecular formula C27H35FN2O5 B12709853 9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate CAS No. 72149-74-7

9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate

Cat. No.: B12709853
CAS No.: 72149-74-7
M. Wt: 486.6 g/mol
InChI Key: FPOWSAWKLZNVMB-INNYVZBXSA-N
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Description

9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.

Preparation Methods

The synthesis of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from the basic steroid structure. The process typically includes:

    Fluorination: Introduction of the fluorine atom at the 9th position.

    Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.

    Pyrazole Ring Formation: Formation of the pyrazole ring at the 17,16-c position.

    Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid to form the valerate ester.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Hydrolysis: The valerate ester can be hydrolyzed to yield the parent alcohol and valeric acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, such as inflammation and immune response.

    Medicine: Applied in the development of new corticosteroid drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the formulation of topical creams and ointments for treating skin conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.

Comparison with Similar Compounds

9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination and pyrazole ring structure. Similar compounds include:

    Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom and pyrazole ring.

    Prednisolone: A synthetic corticosteroid with a similar structure but different functional groups.

    Betamethasone: Another synthetic corticosteroid with a fluorine atom but different ester groups.

These comparisons highlight the unique structural features and enhanced potency of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate.

Properties

CAS No.

72149-74-7

Molecular Formula

C27H35FN2O5

Molecular Weight

486.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] pentanoate

InChI

InChI=1S/C27H35FN2O5/c1-4-5-6-23(34)35-15-22(33)27-17(14-29-30-27)12-20-19-8-7-16-11-18(31)9-10-24(16,2)26(19,28)21(32)13-25(20,27)3/h9-11,14,17,19-21,30,32H,4-8,12-13,15H2,1-3H3/t17-,19-,20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

FPOWSAWKLZNVMB-INNYVZBXSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2

Canonical SMILES

CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2

Origin of Product

United States

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